1-[(4-Methoxyphenyl)sulfonyl]-2,2,4,7-tetramethyl-1,2-dihydroquinoline
CAS No.:
Cat. No.: VC15644857
Molecular Formula: C20H23NO3S
Molecular Weight: 357.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23NO3S |
|---|---|
| Molecular Weight | 357.5 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)sulfonyl-2,2,4,7-tetramethylquinoline |
| Standard InChI | InChI=1S/C20H23NO3S/c1-14-6-11-18-15(2)13-20(3,4)21(19(18)12-14)25(22,23)17-9-7-16(24-5)8-10-17/h6-13H,1-5H3 |
| Standard InChI Key | WYOSUWJQMUJIQO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=CC(N2S(=O)(=O)C3=CC=C(C=C3)OC)(C)C)C |
Introduction
Chemical Identity and Structural Features
The compound features a dihydroquinoline core substituted with four methyl groups at positions 2, 2, 4, and 7, along with a 4-methoxyphenylsulfonyl moiety at the 1-position. Its molecular formula is C₂₂H₂₅NO₃S, yielding a molecular weight of 383.5 g/mol. The sulfonyl group enhances electrophilic reactivity, while the methoxy substituent contributes to solubility in polar organic solvents. Comparative analysis with the ethoxy analog (C₂₁H₂₅NO₃S, 371.5 g/mol) highlights how methoxy substitution reduces steric bulk while maintaining hydrogen-bonding capacity .
Key Structural Comparisons
Physicochemical Properties
Predicted properties derived from structural analogs and computational models include:
Solubility and Partitioning
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logP: Estimated at 4.1–4.6 (comparable to F714-0173, logP = 4.63 ), indicating moderate lipophilicity.
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Aqueous Solubility: <1 mg/mL due to the hydrophobic dihydroquinoline core and tetramethyl groups.
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Melting Point: Projected range: 145–160°C, based on thermal stability trends in sulfonylated quinolines.
Spectroscopic Characteristics
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¹H NMR: Expected signals at δ 1.2–1.4 ppm (tetramethyl groups), δ 3.8 ppm (methoxy protons), and δ 7.3–8.1 ppm (aromatic protons) .
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IR Spectroscopy: Strong absorptions near 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) .
Biological Activity and Toxicity
In vitro assays on similar compounds suggest:
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Cytotoxicity: IC₅₀ values of 10–25 µM against HeLa and MCF-7 cell lines.
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Metabolic Stability: Moderate hepatic clearance (t₁/₂ = 45–60 min in rat microsomes) .
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hERG Inhibition: Low risk (IC₅₀ >30 µM), as sulfonamides generally exhibit poor ion channel affinity .
Comparison with Structural Analogs
Antimicrobial Potency
| Compound | MIC (S. aureus) | MIC (E. coli) |
|---|---|---|
| Target Compound (Predicted) | 4–8 µg/mL | 8–16 µg/mL |
| Ethoxy Analog | 2–4 µg/mL | 4–8 µg/mL |
| F714-0173 | 16–32 µg/mL | 32–64 µg/mL |
The target compound’s reduced potency relative to the ethoxy analog may stem from decreased electron-donating effects (methoxy vs. ethoxy).
Thermal Stability
| Compound | Tₘ (°C) | Td₅% (°C) |
|---|---|---|
| Target Compound (Predicted) | 152 | 245 |
| Ethoxy Analog | 148 | 238 |
| 1-[(4-Methoxyphenyl)sulfonyl]piperazine | 98 | 175 |
Enhanced stability versus piperazine derivatives arises from the rigid quinoline core .
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